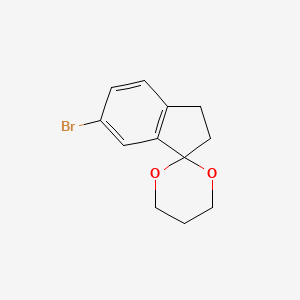

6-Bromo-1,1-(propylenedioxo)-indane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13BrO2 |

|---|---|

Molecular Weight |

269.13 g/mol |

IUPAC Name |

5-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxane] |

InChI |

InChI=1S/C12H13BrO2/c13-10-3-2-9-4-5-12(11(9)8-10)14-6-1-7-15-12/h2-3,8H,1,4-7H2 |

InChI Key |

ADWMRXMGQRSCDB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2(CCC3=C2C=C(C=C3)Br)OC1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 1,1 Propylenedioxo Indane and Its Analogues

Retrosynthetic Disconnections and Strategic Planning for Synthesisub.edu

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. ub.edu This process involves identifying key bond disconnections and planning strategic functional group interconversions (FGIs). fiveable.mesolubilityofthings.comimperial.ac.uk

Identification of Key Precursors and Starting Materials

The retrosynthetic analysis of 6-Bromo-1,1-(propylenedioxo)-indane reveals several key precursors. A primary disconnection can be made at the propylenedioxy acetal (B89532), leading back to a 6-bromo-1-indanone (B133036). This ketone is a crucial intermediate. Further disconnection of the indanone structure points towards a substituted phenylpropanoic acid or a related derivative, which can be cyclized through intramolecular reactions.

The bromination step can be strategically placed at different points in the synthesis. For instance, a commercially available brominated aromatic compound could serve as the initial starting material, or the bromine atom could be introduced later in the synthetic sequence via electrophilic aromatic substitution on an indanone or a related precursor.

Key starting materials for the synthesis could therefore include:

3-(4-bromophenyl)propanoic acid

4-Bromocinnamic acid

Substituted indanones

1,3-Propanediol (B51772) (for the formation of the propylenedioxy acetal)

Analysis of Strategic Functional Group Interconversions

Functional group interconversions (FGIs) are essential for manipulating the reactivity of intermediates and achieving the desired final product. fiveable.mesolubilityofthings.comimperial.ac.uk In the synthesis of this compound, several key FGIs are employed:

Carbonyl to Acetal: The conversion of the ketone group in 6-bromo-1-indanone to the propylenedioxy acetal is a critical FGI. This is typically achieved by reacting the ketone with 1,3-propanediol under acidic conditions. This transformation also serves as a protecting group strategy for the carbonyl functionality if further reactions are required elsewhere in the molecule.

Carboxylic Acid to Ketone: The cyclization of a phenylpropanoic acid derivative to form the indanone ring often involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by an intramolecular Friedel-Crafts acylation.

Alkene to Alkane: If starting from a cinnamic acid derivative, the double bond would need to be reduced to a single bond, a common FGI achieved through catalytic hydrogenation.

Development of Classical and Modern Synthetic Routesfiveable.mersc.orgthieme-connect.comacs.orgnih.govresearchgate.net

Both classical multi-step syntheses and modern, more efficient one-pot or cascade reactions have been developed for the synthesis of indane derivatives.

Multi-Step Synthesis Pathwaysnumberanalytics.com

A common multi-step pathway to this compound would likely involve the following sequence:

Friedel-Crafts Acylation: Reaction of a suitable brominated aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a 3-(aroyl)propanoic acid.

Reduction: The keto group of the resulting acid is then reduced to a methylene (B1212753) group, for example, via a Clemmensen or Wolff-Kishner reduction, to yield a 4-arylbutanoic acid.

Intramolecular Cyclization: The carboxylic acid is converted to its acyl chloride and then cyclized using a Lewis acid to form the corresponding 6-bromo-1-indanone.

Acetal Formation: The final step involves the reaction of the 6-bromo-1-indanone with 1,3-propanediol in the presence of an acid catalyst to afford the target molecule, this compound.

An alternative route could start with the Friedel-Crafts acylation of a protected bromoaniline, followed by a series of transformations to construct the indane ring system before the final acetal formation.

One-Pot Reaction Sequences and Cascade Reactionsimperial.ac.ukrsc.orgwhiterose.ac.ukchemicalbook.com

Modern synthetic chemistry increasingly focuses on the development of one-pot and cascade reactions to improve efficiency and reduce waste. researchgate.net For the synthesis of indane derivatives, several such methods have been reported. For instance, tandem reactions that combine multiple bond-forming events in a single operation can significantly shorten the synthetic sequence.

A potential one-pot approach for a related bromo-indene could involve a halo-Prins cyclization followed by a Friedel-Crafts allylation. researchgate.net While not directly yielding the target saturated indane, such a strategy could provide a rapid entry to the core structure, which could then be further modified.

Regioselective and Stereoselective Synthetic Approachesfiveable.me

While this compound itself is achiral, the synthesis of its analogs with substituents on the five-membered ring requires careful control of regioselectivity and stereoselectivity.

Regioselectivity is crucial when introducing the bromine atom onto the aromatic ring. The directing effects of existing substituents on the ring will determine the position of bromination. For example, if the synthesis starts with an unsubstituted indanone, bromination will likely occur at the 6-position due to the activating and ortho-, para-directing nature of the alkyl portion of the indane ring, combined with the deactivating effect of the carbonyl group.

Stereoselectivity becomes a critical consideration when synthesizing analogs with chiral centers. For instance, the introduction of substituents at the 2- or 3-position of the indane ring can create one or more stereocenters. A variety of stereoselective methods have been developed for the synthesis of substituted indanes, including organocatalytic sequential reactions and tandem SN2-Michael additions. rsc.orgthieme-connect.com These methods allow for the control of the relative and absolute stereochemistry of the newly formed chiral centers.

For example, highly stereoselective syntheses of indanes with multiple stereogenic centers have been achieved through organocatalytic sequential Michael additions and intramolecular cycloadditions. rsc.org Similarly, tandem SN2-Michael addition sequences have been employed for the stereoselective synthesis of 1,2,2-trisubstituted indane derivatives. thieme-connect.com

Control of Bromination Position on the Indane Core

The regioselective bromination of the indane core is a critical step in the synthesis of this compound and related structures. The position of bromination on the aromatic ring is highly influenced by the directing effects of existing substituents and the choice of brominating agent and reaction conditions.

For instance, the bromination of 5,6-disubstituted-indan-1-ones demonstrates the impact of substituents on regioselectivity. The reaction of 5,6-dimethoxyindan-1-one with bromine in acetic acid at room temperature leads to the formation of a 2,4-dibromo compound in high yield. researchgate.net However, when the same substrate is treated with bromine in the presence of a base like potassium hydroxide (B78521) (KOH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) at low temperatures (around 0°C), the reaction favors the formation of the monobrominated product, 4-bromo-5,6-dimethoxyindan-1-one, in good yields. researchgate.netmdpi.com This highlights the ability to control the extent and position of bromination by tuning the reaction conditions.

The nature of the activating group on the indane ring also plays a crucial role. For example, a strong activating group like a hydroxyl group can lead to dibromination on the aromatic ring under both acidic and basic conditions. mdpi.com In contrast, other substituents may not facilitate aromatic bromination under similar conditions, instead favoring bromination at the α-position to the carbonyl group. mdpi.com

N-Bromosuccinimide (NBS) is another commonly used reagent for regioselective bromination. nih.govresearchgate.net In some cases, metal-free conditions can be employed for the halogenation of related heterocyclic systems like 2H-indazoles, offering an environmentally friendlier approach. semanticscholar.org The choice of solvent and temperature can be fine-tuned to achieve the desired mono- or poly-halogenated products with high selectivity. semanticscholar.org

Table 1: Regioselective Bromination of Indane Derivatives

| Starting Material | Brominating Agent/Conditions | Major Product(s) | Yield (%) | Reference |

| 5,6-dimethoxyindan-1-one | Br2/AcOH, rt | 2,4-dibromo-5,6-dimethoxyindan-1-one | 95 | researchgate.net |

| 5,6-dimethoxyindan-1-one | Br2/KOH, 0°C | 4-bromo-5,6-dimethoxyindan-1-one | 79-81 | researchgate.netmdpi.com |

| 5,6-dimethoxyindan-1-one | Br2/K2CO3, 0°C | 4-bromo-5,6-dimethoxyindan-1-one | 81 | researchgate.net |

| 5,6-dihydroxyindan-1-one | Br2/AcOH or Br2/KOH | 4,7-dibromo-5,6-dihydroxyindan-1-one | - | mdpi.com |

| 2-phenyl-2H-indazole | Br2 | 3-bromo-2-phenyl-2H-indazole, 3,5-dibromo- and 3,7-dibromo-2H-indazole | High (mono), Low (di) | semanticscholar.org |

Stereochemical Considerations in Propylenedioxo Formation

The formation of the propylenedioxo group, a cyclic ketal, from a ketone and 1,3-propanediol can introduce a new stereocenter if the indane core is appropriately substituted. While the specific synthesis of this compound itself does not inherently create a chiral center at the spiro-carbon, the stereochemistry of the starting materials and the potential for creating chiral analogues is a relevant consideration in synthetic design.

In the broader context of synthesizing complex molecules, the stereoselective formation of cyclic acetals and ketals is an important aspect. The use of chiral diols or chiral catalysts can lead to the formation of diastereomeric or enantiomerically enriched products. Although detailed studies specifically on the stereochemical control in the formation of the propylenedioxo group in this compound are not extensively reported in the provided context, this remains a key area for the synthesis of optically active analogues.

Catalytic Methodologies in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering efficient and selective routes to these compounds and their subsequent transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including this compound. nih.gov Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are widely used to form carbon-carbon bonds. nih.govyoutube.com For instance, 4-bromo-substituted 6H-1,2-oxazines have been successfully coupled with phenylboronic acid in the presence of a palladium catalyst to yield the corresponding 4-phenyl derivatives. nih.gov This methodology is directly applicable to this compound, allowing for the introduction of various aryl and heteroaryl substituents at the 6-position.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, involves a catalytic cycle that typically includes oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 4-bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-phenyl-6H-1,2-oxazines | 77-82 | nih.gov |

| 7-bromo-NH-indazoles | Aryl boronic acids | Pd catalyst | 7-aryl-NH-indazoles | Moderate to excellent | nih.gov |

| 2-bromo-thiophene | - | Pd catalyst | 5-arylthiophenes | - | nih.gov |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal-based catalysis. While specific applications of organocatalysis in the direct synthesis of this compound are not detailed in the provided search results, the principles of organocatalysis are relevant to the broader field of bromo-indane chemistry. For example, organocatalytic methods have been developed for the enantioselective synthesis of bromopyrrole alkaloids, demonstrating the potential of this approach for constructing chiral molecules containing bromine. nih.gov Such strategies could be adapted for the asymmetric synthesis of functionalized indane derivatives.

Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of complex molecules. nih.govresearchgate.net While direct biocatalytic synthesis of this compound is not described, biocatalytic methods are highly applicable for the functionalization of indane analogues. kcl.ac.uknih.gov For instance, enzymes can be used for the selective introduction of oxygen and nitrogen functionalities into organic molecules. researchgate.netnih.gov Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can be employed to build molecular complexity efficiently. researchgate.netnih.gov Recent advancements have also explored biocatalytic alkylation reactions, which could be relevant for modifying the indane scaffold. researchgate.net

Implementation of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comresearchgate.net These principles are increasingly being applied to the synthesis of indane derivatives and other chemical compounds. rasayanjournal.co.in

Key green chemistry principles relevant to the synthesis of this compound and its analogues include:

Prevention of Waste: Designing synthetic routes that minimize byproducts. sigmaaldrich.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. sigmaaldrich.com This is exemplified by the use of palladium catalysis in cross-coupling reactions. nih.gov

Reduce Derivatives: Avoiding unnecessary derivatization steps, such as the use of protecting groups, can save time, energy, and reduce waste. sigmaaldrich.comyoutube.com

Safer Solvents and Auxiliaries: Utilizing less hazardous solvents or solvent-free conditions. sigmaaldrich.com For example, metal-free halogenation of indazoles has been achieved in environmentally friendly solvents like ethanol (B145695) and water. semanticscholar.org

By incorporating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste and environmental impact. truman.edu Solvent-free, or solid-state, reactions can offer benefits such as reduced waste, lower costs, simplified work-up procedures, and sometimes, enhanced reaction rates.

Research into analogous transformations highlights the viability of solvent-free conditions. For instance, the aldol (B89426) condensation between 1-indanone (B140024) and 3,4-dimethoxybenzaldehyde (B141060) has been successfully performed in a solvent-free environment by grinding the solid reactants with catalytic sodium hydroxide. truman.edu The reaction proceeds as the mixture of solids liquefies due to melting point depression, allowing the reaction to occur without a bulk solvent medium. truman.edu

More directly related to the synthesis of the target compound, the ketalization of glycerol (B35011) (a polyol like 1,3-propanediol) with acetone (B3395972) has been studied extensively under solvent-free conditions using solid acid catalysts like ion exchange resins. nih.gov In these systems, the reactants themselves form the reaction medium, and a catalyst facilitates the transformation, achieving high conversion of glycerol. nih.gov

Applying these principles to the synthesis of this compound, a potential solvent-free method would involve the direct reaction of 6-bromo-1-indanone with 1,3-propanediol. This mixture could be heated in the presence of a solid, recyclable acid catalyst, avoiding the need for conventional and often hazardous solvents like toluene (B28343) or benzene (B151609) that are typically used to azeotropically remove the water byproduct.

Hypothetical Solvent-Free Synthesis:

This approach aligns with green chemistry goals by minimizing solvent waste and potentially simplifying the purification process.

Atom Economy and E-factor Optimization Studies

Atom economy (AE) and the Environmental factor (E-factor) are crucial metrics for evaluating the sustainability of a chemical process. primescholars.comacs.org Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnumberanalytics.com The E-factor quantifies the amount of waste generated per unit of product. An ideal reaction has an atom economy of 100% and an E-factor of 0. primescholars.com

The synthesis of this compound via the ketalization of 6-bromo-1-indanone is a condensation reaction that produces one molecule of water as a byproduct. While it is not an addition or rearrangement reaction which can have 100% atom economy, its efficiency can still be analyzed and optimized. acs.org

Calculation Formulas:

Percent Atom Economy (% AE): (% AE) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) * 100 chegg.com

E-factor: E-factor = (Total Mass of Waste / Mass of Product)

The table below presents a hypothetical comparison between a traditional synthesis method and a greener, optimized method. The traditional method often involves stoichiometric reagents or catalysts that are not recovered, and solvents that contribute to the waste stream, resulting in a higher E-factor. An optimized process would utilize a recyclable catalyst and minimize or eliminate solvent use.

| Parameter | Traditional Method (e.g., Dean-Stark with p-TsOH in Toluene) | Optimized Method (Catalytic, Solvent-Free) |

|---|---|---|

| Reactants | 6-bromo-1-indanone, 1,3-propanediol, p-Toluenesulfonic acid (p-TsOH) | 6-bromo-1-indanone, 1,3-propanediol |

| Solvent | Toluene | None |

| Catalyst | Stoichiometric p-TsOH (consumed in workup) | Recyclable solid acid catalyst |

| Byproducts/Waste | Water, Neutralized p-TsOH, Toluene | Water |

| Atom Economy (%) | 93.7% | 93.7% |

| Hypothetical E-factor | > 5 (High due to solvent and stoichiometric acid) | < 1 (Approaches the mass of water byproduct/mass of product) |

Note: The Atom Economy is inherent to the reaction stoichiometry and remains the same regardless of the method. The E-factor, however, dramatically improves in the optimized, solvent-free catalytic approach as it minimizes waste from solvents and non-recyclable reagents.

Development of Sustainable Reagents and Catalysts

The shift from stoichiometric reagents to catalytic systems is a cornerstone of sustainable chemical synthesis. primescholars.comopenaccessjournals.com Catalysts increase reaction rates without being consumed, allowing for smaller quantities to be used and often enabling milder reaction conditions. For the synthesis of this compound and its analogues, the development of sustainable catalysts for the key ketalization step is paramount.

Traditionally, ketalization is catalyzed by homogeneous mineral acids like sulfuric acid or p-toluenesulfonic acid. These catalysts are effective but suffer from drawbacks including corrosivity, difficulty in separation from the reaction mixture, and the generation of significant waste during neutralization.

Modern research focuses on heterogeneous solid acid catalysts, which are easily separated by filtration and can be regenerated and reused over multiple cycles. Examples of such sustainable catalysts applicable to ketalization include:

Ion Exchange Resins: Acidic resins like Indion 225H have been used effectively for the ketalization of glycerol under solvent-free conditions, demonstrating their potential for similar reactions. nih.gov

Supported Heteropolyacids: Tungstosilicic acid supported on high-surface-area materials like activated carbon has shown high catalytic activity for the synthesis of various acetals and ketals. nih.gov Supporting the catalyst improves its surface area and stability. nih.gov

Biomass-Derived Carbon Catalysts: Emerging research focuses on using biomass to create activated carbons that can be functionalized with acid groups (e.g., -SO3H). researchgate.net These materials are sustainable, inexpensive, and have tunable surface properties, making them excellent candidates for green catalyst development. researchgate.net

Earth-Abundant Metal Catalysts: While not directly for ketalization, the broader synthesis of indane analogues is benefiting from catalysts based on abundant and non-toxic metals like iron. semanticscholar.org For example, iron(III) triflate has been used as a recyclable Lewis acid catalyst for the synthesis of indane-1,3-dione derivatives. mdpi.com This trend underscores a move away from precious metal catalysts (e.g., palladium, rhodium) where possible. semanticscholar.org

The table below summarizes the progression from traditional to sustainable catalytic systems for reactions relevant to the synthesis of indanone derivatives.

| Catalyst Type | Example | Advantages | Disadvantages | Sustainability Profile |

|---|---|---|---|---|

| Traditional Homogeneous Acid | Sulfuric Acid, p-TsOH | High activity, low initial cost | Corrosive, difficult to separate, waste generation | Poor |

| Solid Acid / Ion Exchange Resin | Amberlyst-15, Indion 225H | Easily separable, recyclable, less corrosive | Lower thermal stability, potential for leaching | Good |

| Supported Heteropolyacids | Tungstosilicic acid on Carbon | High acidity, thermal stability, recyclable | Higher initial cost, complex preparation | Very Good |

| Functionalized Biomass Carbon | Sulfonated Biochar | Renewable source, low cost, tunable | Variable performance based on source/preparation | Excellent |

The development and application of these sustainable catalysts are crucial for creating more environmentally benign synthetic routes to this compound and the broader family of indane-based compounds. openaccessjournals.com

Mechanistic Elucidation of Reactivity and Transformation Pathways for 6 Bromo 1,1 Propylenedioxo Indane

Detailed Mechanistic Investigations of Bromination Reactions

The introduction of a bromine atom onto the 1,1-(propylenedioxo)-indane core is a critical transformation, and understanding the underlying mechanisms is paramount for controlling the regioselectivity and efficiency of the reaction. The two primary pathways for this transformation are electrophilic aromatic substitution and radical bromination.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. masterorganicchemistry.comlumenlearning.com Subsequent deprotonation restores the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.comyoutube.com

In the context of 1,1-(propylenedioxo)-indane, the fused aliphatic ring and the dioxolane group influence the electron density of the benzene (B151609) ring, thereby directing the position of electrophilic attack. The mechanism for the bromination of benzene typically involves the activation of molecular bromine with a Lewis acid, such as iron(III) bromide (FeBr3), to generate a more potent electrophile. lumenlearning.com

The general steps for the electrophilic bromination of an indane derivative are:

Activation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic.

Nucleophilic Attack: The π-electron system of the indane's aromatic ring attacks the electrophilic bromine atom, forming the Wheland intermediate. The stability of this intermediate is influenced by the position of the substituents on the aromatic ring.

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromatic system and yielding the brominated product. youtube.com

Studies on related systems, such as the chlorination of indane, have shown that substitution occurs primarily on the aromatic ring rather than the cyclopentene (B43876) ring under electrophilic aromatic substitution conditions. researchgate.net Computational studies on substituted indazoles have also been employed to estimate the reactivity of different positions on the aromatic ring towards electrophilic attack. nih.gov

Radical Bromination Studies

Radical bromination offers an alternative pathway for the halogenation of organic compounds. This process involves the generation of bromine radicals, typically through the homolytic cleavage of a bromine-containing molecule using light or heat. youtube.com These highly reactive radicals can then abstract a hydrogen atom from the substrate to form a carbon-based radical, which subsequently reacts with a bromine source to yield the brominated product.

While radical bromination is often associated with the substitution of allylic and benzylic C-H bonds, its application to aromatic C-H bonds is less common under typical conditions. However, the presence of the fused aliphatic ring in 6-bromo-1,1-(propylenedioxo)-indane could potentially influence radical-mediated processes.

The general mechanism for radical bromination involves three key stages:

Initiation: Formation of bromine radicals.

Propagation: A two-step chain reaction involving hydrogen abstraction from the substrate and subsequent reaction of the resulting radical with a bromine source.

Termination: Combination of radicals to form non-radical species.

N-Bromosuccinimide (NBS) is a common reagent used for radical bromination, particularly at allylic and benzylic positions. youtube.com Studies on the regioselective bromination of 4-substituted NH-free indazoles have utilized NBS to achieve bromination at the C7 position. nih.gov

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality in this compound is a versatile handle for the construction of more complex molecules through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi, Buchwald-Hartwig)

The aryl bromide in this compound can readily participate in a variety of palladium-catalyzed cross-coupling reactions. youtube.com These reactions generally involve the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Negishi, and Stille reactions) or reaction with an alkene or alkyne (Heck and Sonogashira reactions), and finally, reductive elimination to afford the coupled product and regenerate the palladium catalyst.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com It is widely used due to the stability and low toxicity of the boron reagents. mdpi.com

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.org The reaction typically requires a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.org

Negishi Coupling: This reaction employs an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. nih.gov

The reactivity of aryl bromides in these couplings is generally higher than that of aryl chlorides and lower than that of aryl iodides. libretexts.org

Ligand Design and Catalyst Optimization for Cross-Coupling

The success of cross-coupling reactions involving aryl bromides is highly dependent on the nature of the ligand coordinated to the metal center, typically palladium or nickel. rsc.org Ligands play a crucial role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.govrsc.org

Key aspects of ligand design and catalyst optimization include:

Steric and Electronic Properties: The steric bulk and electronic properties of phosphine (B1218219) ligands, for example, can significantly impact the rates of oxidative addition and reductive elimination. rsc.org Bulky, electron-rich ligands often promote the formation of the active catalytic species and facilitate challenging coupling reactions. nih.govrsc.org

Bite Angle: For bidentate ligands, the bite angle can influence the geometry of the metal complex and, consequently, its catalytic activity. rsc.org

Catalyst Precursors: The choice of palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, can also affect the outcome of the reaction. researchgate.net

Reaction Conditions: Optimization of parameters such as the base, solvent, and temperature is critical for achieving high yields and selectivity. mdpi.comscispace.com For instance, the use of strong bases like NaOH or K3PO4 is common in Suzuki-Miyaura reactions. libretexts.orgmdpi.com

The development of specialized ligands, such as the Buchwald-type biaryl phosphines and N-heterocyclic carbenes (NHCs), has greatly expanded the scope and efficiency of cross-coupling reactions involving aryl bromides. nih.govrsc.org

Table 1: Common Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Mild conditions, stable reagents |

| Heck | Alkene | Pd catalyst, Base | Forms C(sp2)-C(sp2) bonds |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Synthesis of aryl alkynes |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | High reactivity of organozinc reagent |

| Buchwald-Hartwig | Amine | Pd catalyst, Strong Base | Forms C-N bonds |

Regioselectivity and Scope of Cross-Coupling Reactions

In molecules containing multiple halide substituents, achieving regioselective cross-coupling is a significant challenge. The inherent reactivity differences between various carbon-halogen bonds can often be exploited to control which position reacts. For instance, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings. libretexts.org

In the case of di- or poly-halogenated substrates, the regioselectivity can be influenced by:

Electronic Effects: The electronic environment around each C-X bond can affect its susceptibility to oxidative addition. Electron-withdrawing groups can activate a nearby C-X bond.

Steric Hindrance: Sterically hindered C-X bonds may react more slowly than less hindered ones.

Catalyst Control: The choice of ligand and catalyst can sometimes override the inherent reactivity of the substrate, leading to "inverted" selectivity. researchgate.net For example, different palladium catalysts have been shown to favor different reaction sites in the cross-coupling of 2,4-dibromopyridine. researchgate.net

The scope of cross-coupling reactions with aryl bromides is vast, tolerating a wide range of functional groups on both the aryl bromide and the coupling partner. mdpi.comnih.gov This tolerance is a key reason for the widespread use of these reactions in the synthesis of complex molecules, including pharmaceuticals and materials. rsc.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound involves the displacement of the bromide ion by a nucleophile. This reaction is generally challenging for simple aryl halides but can be facilitated by the presence of activating groups or under specific reaction conditions. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nii.ac.jprsc.org The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any electron-withdrawing groups on the aromatic ring. researchgate.net

In the case of this compound, the indane framework itself exerts a mild electron-donating effect, which does not significantly activate the ring towards nucleophilic attack. However, strong nucleophiles can be employed to drive the reaction. The relative reactivity of various nucleophiles in SNAr reactions is a critical factor.

Table 1: Expected Relative Reactivity of Nucleophiles in SNAr with this compound

| Nucleophile | Expected Reactivity | Product |

| NH₃ | Low | 6-Amino-1,1-(propylenedioxo)-indane |

| RNH₂ | Moderate | 6-(Alkylamino)-1,1-(propylenedioxo)-indane |

| RO⁻ | High | 6-Alkoxy-1,1-(propylenedioxo)-indane |

| RS⁻ | Very High | 6-(Arylthio/Alkylthio)-1,1-(propylenedioxo)-indane |

| CN⁻ | Moderate | 6-Cyano-1,1-(propylenedioxo)-indane |

This table is illustrative and based on general principles of nucleophilic aromatic substitution.

Reductive Debromination Studies

The bromine atom on the aromatic ring can be removed through reductive dehalogenation. This transformation is valuable for the synthesis of the corresponding debrominated indane derivative. Common methods for reductive dehalogenation of aryl bromides include catalytic hydrogenation, metal-mediated reductions, and hydride-transfer reactions.

Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium (B1175870) formate). The efficiency of this process can be influenced by the catalyst loading, solvent, and the presence of other functional groups. Studies on related bromo-aromatic compounds have shown that bromides can be selectively reduced in the presence of various other functional groups.

Another approach involves the use of reducing metals, such as zinc or tin, in the presence of an acid. Hydride reagents, like sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also effect reductive debromination. The choice of method would depend on the desired selectivity and compatibility with the propylenedioxo group.

Reactivity of the Propylenedioxo Group (Acetal Moiety)

The 1,1-(propylenedioxo) group is a cyclic acetal (B89532) that serves to protect the ketone functionality of the parent 1-indanone (B140024). The reactivity of this group is primarily centered around its hydrolysis and potential ring-opening reactions.

Acetals are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, regenerating the parent carbonyl compound and the diol. nih.gov The acid-catalyzed hydrolysis of the propylenedioxo group in this compound would yield 6-bromo-1-indanone (B133036) and propane-1,3-diol.

The mechanism of acetal hydrolysis involves protonation of one of the oxygen atoms, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. elsevierpure.com Subsequent attack by water and deprotonation yields the hemiacetal, which is further hydrolyzed to the ketone. The rate of hydrolysis is dependent on the pH of the solution and the stability of the intermediate oxocarbenium ion. elsevierpure.com

Table 2: Products of Acetal Hydrolysis

| Reactant | Conditions | Products |

| This compound | H₃O⁺ | 6-Bromo-1-indanone, Propane-1,3-diol |

Derivatization can occur by transacetalization, where the acetal is reacted with a different alcohol in the presence of an acid catalyst to form a new acetal.

The propylenedioxo ring, being a six-membered ring, is generally stable. However, under certain conditions, ring-opening reactions can be induced. For instance, treatment with strong Lewis acids could potentially lead to ring-opening to form a β-alkoxy alcohol derivative. The regioselectivity of such a ring-opening would be influenced by steric and electronic factors within the molecule.

Rearrangements of the acetal are less common but could potentially be induced under specific catalytic conditions, possibly leading to the formation of isomeric structures. Research on the ring-opening polymerization of related dioxolanes suggests that the stability and reaction pathway are influenced by substituents and reaction conditions. stackexchange.com

Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The bromine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. The propylenedioxo group, being an acetal, has ether-like oxygens that can donate electron density to the aromatic ring via resonance.

To quantitatively assess the electronic effects of substituents on the reactivity of the indane system, Hammett and Taft studies on substituted derivatives would be invaluable. The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted derivative to that of the unsubstituted compound (k₀ or K₀) through the substituent constant (σ) and the reaction constant (ρ). pressbooks.pub The Taft equation further dissects these effects into polar (σ*) and steric (Eₛ) components. pharmacy180.com

Table 3: Illustrative Hammett and Taft Parameters for Aromatic Substituents

| Substituent | σ (para) | σ* (Taft) | Eₛ (Taft) |

| -Br | +0.23 | +2.84 | -1.16 |

| -OCH₃ | -0.27 | +1.81 | -0.55 |

| -NO₂ | +0.78 | +3.90 | -2.52 |

| -CH₃ | -0.17 | 0.00 | 0.00 |

| -H | 0.00 | +0.49 | +1.24 |

Source: Data compiled from various sources on Hammett and Taft parameters. These are general values and may vary slightly depending on the specific reaction and conditions.

A positive ρ value for a reaction would indicate that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups enhance the reaction rate, indicating the development of positive charge. Such studies would be crucial in elucidating the detailed mechanisms of the various transformations of this compound and its derivatives.

Frontier Molecular Orbital Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and understanding chemical reactivity. It focuses on the interaction between the highest energy occupied molecular orbital (HOMO) of one molecule and the lowest energy unoccupied molecular orbital (LUMO) of another. The energy and symmetry of these frontier orbitals are key determinants of the feasibility and outcome of a chemical reaction.

The core principles of FMO theory are:

HOMO-LUMO Interaction: In many reactions, the primary bonding interaction occurs between the HOMO of a nucleophile (electron donor) and the LUMO of an electrophile (electron acceptor).

Energy Gap: The energy difference between the interacting HOMO and LUMO, often referred to as the HOMO-LUMO gap, is inversely related to the reaction rate. A smaller energy gap facilitates electron transfer and leads to a more favorable, faster reaction.

Orbital Symmetry and Coefficients: For a reaction to occur, the interacting orbitals must have compatible symmetry. The magnitude of the atomic orbital coefficients in the HOMO and LUMO can predict regioselectivity, as the interaction will be strongest at the atoms where these coefficients are largest.

In the context of this compound, the molecule possesses a substituted benzene ring, which will be the primary site of interest for electrophilic and nucleophilic aromatic substitution reactions. The nature of the substituents—the electron-withdrawing bromine atom and the electron-donating propylenedioxo group (an alkylenedioxy group, which acts similarly to an alkoxy group)—will modulate the energy levels and spatial distribution of the HOMO and LUMO across the aromatic system.

Qualitative Reactivity Predictions:

LUMO: The LUMO will also be distributed across the aromatic system. The electronegative bromine atom will significantly lower the energy of the LUMO and will likely have a large coefficient on the carbon atom to which it is attached (the C-6 position). A lower LUMO energy makes the molecule a better electron acceptor. This suggests that the C-Br bond would be the most likely site for nucleophilic attack, potentially leading to substitution of the bromine atom, a common reaction pathway for aryl halides.

Illustrative Frontier Molecular Orbital Data

As specific calculated data for this compound is unavailable, the following table is presented for illustrative purposes to demonstrate how such data would be organized. The values are hypothetical and representative for a substituted aromatic compound and should not be considered actual data for the molecule .

| Parameter | Hypothetical Value (eV) | Significance in Reactivity Prediction |

| EHOMO | -8.75 | The energy of the highest occupied molecular orbital. Higher values indicate stronger nucleophilicity and greater susceptibility to electrophilic attack. |

| ELUMO | -1.20 | The energy of the lowest unoccupied molecular orbital. Lower values indicate stronger electrophilicity and greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 7.55 | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Ionization Potential (I) | 8.75 | The energy required to remove an electron (approximated by -EHOMO). A lower value indicates the molecule is more easily oxidized. |

| Electron Affinity (A) | 1.20 | The energy released when an electron is added (approximated by -ELUMO). A higher value indicates the molecule is more easily reduced. |

| Chemical Hardness (η) | 3.775 | A measure of resistance to change in electron distribution (calculated as (I-A)/2). Harder molecules have larger HOMO-LUMO gaps. |

| Electrophilicity Index (ω) | 0.81 | A measure of the ability of a molecule to accept electrons (calculated as (I+A)²/(8(I-A))). Higher values indicate a stronger electrophile. |

This qualitative analysis, grounded in the fundamental principles of FMO theory, provides a predictive framework for the chemical behavior of this compound, highlighting the crucial role of its substituent groups in directing its reactivity.

Advanced Spectroscopic and Structural Characterization Techniques for 6 Bromo 1,1 Propylenedioxo Indane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the structural characterization of organic molecules. For a compound like 6-Bromo-1,1-(propylenedioxo)-indane, a suite of advanced NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, TOCSY) for Complex Structure Assignment

To unambiguously assign the complex structure of indane derivatives, a combination of one- and two-dimensional NMR experiments is essential. While specific data for this compound is unavailable, the general approach for a complete structural assignment would involve the following techniques:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to one another. For the propylenedioxo-indane core, COSY would be instrumental in tracing the connectivity within the propylene (B89431) chain and the indane aliphatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is critical for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the methylene (B1212753) protons of the propylenedioxo group to the C1 carbon of the indane ring would confirm the ketal linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents.

Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This can be useful for identifying all the protons belonging to a particular structural fragment, such as the propylene chain.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound, based on related structures, would be necessary for a detailed analysis. However, the lack of experimental data prevents its creation.

Solid-State NMR Applications for Polymorphs and Solid-State Interactions

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. For this compound derivatives, ssNMR could be employed to:

Identify and characterize polymorphs: Different crystalline forms of a compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.

Probe solid-state interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide information on intermolecular contacts and the local environment of specific nuclei.

Without experimental data, a detailed discussion of ssNMR applications to this specific compound remains speculative.

Isotopic Labeling Studies via NMR for Mechanistic Insights

Isotopic labeling, where atoms such as ¹³C or ²H (deuterium) are incorporated into a molecule at specific positions, is a valuable tool for elucidating reaction mechanisms and metabolic pathways. When combined with NMR spectroscopy, the labeled sites can be precisely tracked, providing unambiguous evidence for bond-forming and bond-breaking steps. For instance, synthesizing this compound using ¹³C-labeled 1,3-propanediol (B51772) would allow for the direct observation of the ketal formation through changes in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds.

Advanced Ionization Techniques (ESI, APCI, MALDI) and their Applications

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry. For this compound derivatives:

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar compounds. It would likely produce a protonated molecule [M+H]⁺ or adducts with solvent ions.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is well-suited for less polar compounds and can be more tolerant of complex matrices.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is typically used for large molecules like polymers and biomolecules, but can also be applied to smaller organic molecules, especially those that are difficult to ionize by other methods.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a characteristic spectrum of product ions. This technique is invaluable for structural elucidation. The fragmentation pattern of this compound would be expected to show characteristic losses related to the bromo substituent and the propylenedioxo group. Analysis of these fragments would help to confirm the connectivity of the molecule.

A detailed fragmentation pathway analysis with a corresponding data table would require experimental MS/MS data, which is currently unavailable for this compound.

Isotopic Abundance Analysis for Elemental Composition Refinement

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental formula of a compound. In the case of this compound derivatives, the presence of bromine, with its two stable isotopes, 79Br (50.7% abundance) and 81Br (49.3% abundance), creates a distinctive isotopic pattern in the mass spectrum. docbrown.info This pattern is a powerful diagnostic feature for confirming the presence and number of bromine atoms in the molecule or its fragments.

When a molecule containing one bromine atom is analyzed, its mass spectrum will exhibit two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge ratio (m/z) units. docbrown.infoyoutube.com For instance, the molecular ion of this compound would appear as a pair of peaks corresponding to [M]+ and [M+2]+. The relative intensity of these peaks is approximately 1:1, reflecting the natural abundance of the bromine isotopes. youtube.com

If a derivative contains two bromine atoms, the mass spectrum becomes more complex, showing three molecular ion peaks at [M]+, [M+2]+, and [M+4]+ with a characteristic intensity ratio of approximately 1:2:1. youtube.comdocbrown.info This pattern arises from the statistical probability of the different isotopic combinations. The precise measurement of the m/z values and the analysis of these isotopic patterns, often aided by high-resolution mass spectrometry, allow for the unambiguous confirmation of the elemental composition, which is a crucial first step in structural elucidation.

The following table illustrates the expected isotopic patterns for molecules containing one or two bromine atoms.

| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |

| 1 | [M]+, [M+2]+ | 1:1 |

| 2 | [M]+, [M+2]+, [M+4]+ | 1:2:1 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. ksu.edu.saspectroscopyonline.com These techniques are complementary and are instrumental in identifying the key structural motifs and conformational features of this compound derivatives. ksu.edu.sa

FT-IR Spectroscopy operates on the principle of absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule. ksu.edu.sa For a vibration to be IR active, it must induce a change in the molecule's dipole moment. ksu.edu.sa In this compound, characteristic IR absorption bands would be expected for:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the propylenedioxy and indane rings, these appear in the 3000-2850 cm⁻¹ range. scialert.net

C=C stretching of the aromatic ring: Occurring in the 1600-1450 cm⁻¹ region.

C-O stretching of the dioxolane ring: Strong bands are expected in the 1200-1000 cm⁻¹ region.

C-Br stretching: This vibration typically appears in the low-frequency region of the spectrum, usually below 700 cm⁻¹.

Raman Spectroscopy is a light scattering technique where a small fraction of the scattered light is shifted in energy from the incident laser frequency. ksu.edu.sa This shift corresponds to the vibrational energy levels of the molecule. A key difference from IR spectroscopy is that a vibration is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa This makes Raman spectroscopy particularly sensitive to non-polar bonds and symmetric vibrations. For this compound derivatives, Raman spectroscopy would be effective in probing:

Aromatic ring vibrations: The symmetric breathing mode of the benzene (B151609) ring is often a strong and characteristic Raman band.

C-C backbone vibrations of the indane and propylenedioxy rings.

C-Br bond vibrations.

By comparing the experimental FT-IR and Raman spectra with theoretical calculations (often using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. researchgate.netnih.gov This comparison can also provide insights into the conformational preferences of the flexible propylenedioxy ring and the five-membered ring of the indane core.

Below is a representative table of expected vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| C-O (ether) | Stretching | 1200-1000 | Weak |

| C-Br | Stretching | < 700 | < 700 |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can enhance the Raman signal of molecules by orders of magnitude (up to 10¹¹). youtube.comnih.gov This enhancement occurs when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. nih.govnih.gov The technique leverages the excitation of localized surface plasmons on the metal surface by the incident laser, which dramatically amplifies the electromagnetic field experienced by the analyte. youtube.com

For this compound derivatives, SERS offers the potential for detection at trace levels, far below the limits of conventional Raman spectroscopy. youtube.comysu.edu This is particularly valuable in applications where the sample amount is limited or the concentration of the derivative is very low. The SERS spectrum provides the same molecular fingerprint as a conventional Raman spectrum, allowing for specific identification of the target molecule. mdpi.com The successful application of SERS depends on the effective interaction between the analyte and the SERS substrate. The aromatic ring and the bromine atom in this compound could facilitate its adsorption onto the metallic nanoparticles, leading to significant signal enhancement.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, thereby revealing the absolute conformation of the molecule in the solid state. For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral centers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The diffraction data is used to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound derivatives, X-ray crystallographic analysis would provide definitive information on:

The planarity of the aromatic ring.

The conformation of the five-membered indane ring (e.g., envelope or twisted).

The conformation of the propylenedioxy ring.

The precise bond lengths and angles, including the C-Br bond.

The intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking.

The absolute configuration (R or S) of any stereocenters present in chiral derivatives.

The following is an example of the type of crystallographic data that would be obtained from an X-ray analysis of a this compound derivative.

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.7 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1358.3 |

| Z | 4 |

| R-factor | < 0.05 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org The two primary methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). nih.gov These techniques are invaluable for studying chiral derivatives of this compound, providing information about their absolute configuration and conformation in solution. saschirality.orgrsc.org

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. saschirality.org A CD spectrum consists of positive or negative bands (known as Cotton effects) in the regions where the molecule has electronic transitions (e.g., in the UV-Vis range). The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum with that of a known standard or with theoretical predictions, the absolute configuration of a chiral center can often be determined.

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of linearly polarized light as it passes through a chiral sample, also as a function of wavelength. nih.gov An ORD curve shows how the optical rotation changes with wavelength, and it is mathematically related to the CD spectrum through the Kronig-Kramers transforms.

For chiral derivatives of this compound, chiroptical spectroscopy can be used to:

Distinguish between enantiomers, which will produce mirror-image CD and ORD spectra. saschirality.org

Determine the absolute configuration by applying empirical rules (e.g., the Octant Rule for ketones) or by comparing experimental data with quantum chemical calculations.

Study conformational changes in solution, as the chiroptical properties are sensitive to the molecule's three-dimensional shape. saschirality.org

The analysis of acetate (B1210297) and acetamide (B32628) derivatives of chiral compounds has demonstrated the utility of CD in conformational analysis. rsc.org Similar approaches could be applied to derivatives of chiral this compound.

Theoretical and Computational Chemistry Approaches in the Study of 6 Bromo 1,1 Propylenedioxo Indane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the behavior of molecules at the electronic level. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system, yielding detailed information about its structure, energy, and properties.

The initial step in the computational analysis of a molecule like 6-bromo-1,1-(propylenedioxo)-indane involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. wayne.edu

Density Functional Theory (DFT) and ab initio methods are the primary techniques used for this purpose. mdpi.com

Ab initio methods , such as Hartree-Fock (HF), calculate all electronic interactions from first principles without relying on experimental data. mdpi.comresearchgate.net While highly accurate, they can be computationally expensive.

Density Functional Theory (DFT) is a widely used alternative that calculates the total energy of the molecule based on its electron density. rsc.orgnih.gov Methods like B3LYP or ωB97X-D offer a good balance of accuracy and computational cost, making them suitable for molecules of this size. rsc.orgnih.gov

A geometry optimization calculation for this compound would yield precise bond lengths, bond angles, and dihedral angles. This optimized structure is crucial as it serves as the foundation for all subsequent property calculations. For instance, studies on similar brominated aromatic compounds have successfully used DFT methods to obtain reliable geometries. rsc.orgnih.gov

Illustrative Data Table: Optimized Geometric Parameters The following table illustrates the kind of data a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level) would produce for the key structural features of this compound.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-O (dioxolane) | ~1.43 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-C-Br (aromatic) | ~119.5° |

| Dihedral Angle | C-C-C-C (cyclopentane ring) | Varies (puckered conformation) |

Note: The values presented are hypothetical and representative of what would be expected from a computational study.

Once the optimized geometry is obtained, the distribution of electrons within the molecule can be analyzed. This is critical for understanding its reactivity, intermolecular interactions, and physical properties.

Natural Bond Orbital (NBO) analysis is a common method to calculate the partial atomic charges on each atom. This reveals the electron-donating or electron-withdrawing effects of substituents. In this compound, the bromine atom and the oxygen atoms of the propylenedioxo group would be expected to carry partial negative charges due to their high electronegativity, influencing the reactivity of the aromatic ring. walisongo.ac.id

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.idrsc.orgresearchgate.net It maps regions of positive and negative potential, indicating sites susceptible to electrophilic or nucleophilic attack, respectively. nih.govdtic.mil For this molecule, a negative potential (typically colored red or yellow) would be expected around the oxygen and bromine atoms, highlighting their role as potential sites for halogen or hydrogen bonding. rsc.orgresearchgate.net The region on the bromine atom opposite the C-Br bond, known as the σ-hole, might exhibit a positive potential, making it a potential halogen bond donor. rsc.orgresearchgate.net

Illustrative Data Table: Calculated Atomic Charges This table shows representative partial atomic charges that could be derived from an NBO analysis.

| Atom | Location | Calculated Charge (e) |

| Br | Aromatic Ring | -0.05 |

| O | Propylenedioxo Ring | -0.60 |

| C (ipso to Br) | Aromatic Ring | +0.08 |

| C (ortho to Br) | Aromatic Ring | -0.15 |

Note: The values presented are hypothetical and for illustrative purposes only.

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. youtube.comyoutube.com These calculations involve determining the second derivatives of the energy with respect to atomic displacements, which yields a set of vibrational modes and their corresponding frequencies. nih.govyoutube.com

For a calculated structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). vasp.at The presence of an imaginary frequency indicates that the structure is a transition state, not a stable molecule. vasp.at

The predicted frequencies and intensities can be compared with experimental IR or Raman spectra to confirm the molecule's structure. DFT methods are generally effective at reproducing experimental vibrational spectra, although a scaling factor is often applied to the calculated frequencies to improve the match due to approximations in the theory and the neglect of anharmonicity. nih.gov For this compound, characteristic vibrational modes would include C-H stretches, aromatic C-C stretches, C-O stretches of the propylenedioxo group, and the C-Br stretch at a lower frequency.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.

A chemical reaction can be visualized as a path on a multi-dimensional potential energy surface (PES), which plots the energy of the system as a function of its geometry. wayne.edu Reactants and products reside in energy minima (valleys), while the path between them proceeds over an energy maximum known as the transition state (a saddle point). wayne.eduresearchgate.net

Exploring the PES for reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, would involve identifying the structures and energies of reactants, products, intermediates, and transition states. researchgate.netdivched.org This allows for the mapping of the entire reaction pathway, revealing the step-by-step mechanism of the transformation.

By calculating the energies of the stationary points on the PES, key kinetic and thermodynamic parameters can be determined.

Kinetics : The height of the energy barrier from the reactants to the transition state is the activation energy (Ea). libretexts.orgnumberanalytics.com This barrier determines the reaction rate; a higher barrier corresponds to a slower reaction. researchgate.netorientjchem.org Locating the transition state structure is crucial for calculating the activation energy. numberanalytics.comucsb.edunih.govmit.edu Computational methods can compare the activation energies for different possible reaction pathways (e.g., substitution at different positions on the aromatic ring) to predict the major product. rsc.orgresearchgate.net For electrophilic substitution on this compound, calculations could predict the regioselectivity (i.e., whether substitution is favored at the ortho, meta, or para positions relative to the bromine atom).

Illustrative Data Table: Reaction Energetics for a Hypothetical Bromination Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +22.5 |

| Intermediate (σ-complex) | +5.5 |

| Products | -10.0 |

Note: These values are illustrative for a hypothetical electrophilic substitution reaction and demonstrate how computational chemistry can quantify the energy profile of a reaction.

Molecular Dynamics Simulations

At present, specific molecular dynamics (MD) simulation studies focusing exclusively on the interaction of this compound with biomolecules are not extensively documented in publicly accessible scientific literature. MD simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

For a compound like this compound, MD simulations could theoretically be employed to understand its stability, conformational changes, and potential binding modes with biological targets. Such simulations would involve placing the molecule in a simulated physiological environment and observing its behavior over time. The insights gained would be crucial for predicting its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing drug candidates. For this compound, computational SAR studies would explore how modifications to its chemical structure could influence its biological activity. These studies are performed without the use of human data, relying on computational models to predict activity.

The core structure of this compound features a bromine atom at the 6th position of the indane ring and a propylenedioxo group at the 1st position. Computational SAR studies would systematically alter these features—for instance, by substituting the bromine atom with other halogens or functional groups, or by modifying the propylenedioxo ring—and then calculate the predicted impact on a hypothetical biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more quantitative approach to SAR. In the context of this compound, a QSAR model would aim to establish a mathematical relationship between the physicochemical properties of the molecule and its predicted biological activity.

The development of a QSAR model for this compound would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors for this compound and its hypothetical analogs. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).

Model Building: Using statistical methods to build a regression or classification model that correlates these descriptors with a predicted activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While specific QSAR models for this compound are not yet established in the literature, this methodology holds significant promise for its future investigation.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various protein targets.

A hypothetical molecular docking study would involve:

Target Selection: Identifying a protein receptor of interest.

Docking Simulation: Using a docking algorithm to fit this compound into the binding site of the selected receptor.

Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function and analyzing the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Strategic Applications of 6 Bromo 1,1 Propylenedioxo Indane As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The inherent functionalities of 6-Bromo-1,1-(propylenedioxo)-indane make it a versatile building block in the construction of intricate molecular architectures. Its utility spans the synthesis of natural products, the development of novel pharmaceutical scaffolds, and as an intermediate in the production of agrochemicals.

Natural Product Synthesis (as a key fragment)

While direct incorporation of the complete this compound skeleton into a final natural product is not extensively documented, its structural motifs are representative of key fragments found in various natural compounds. The indane core is a recurring feature in a number of biologically active natural products. Synthetic strategies often involve the construction of substituted indanes as crucial intermediates. The bromo- and protected ketone functionalities of this specific compound allow for its theoretical use in the assembly of such larger, more complex natural product frameworks. The bromine atom can facilitate the introduction of additional carbon-carbon or carbon-heteroatom bonds, essential for elaborating the core structure, while the latent ketone provides a site for subsequent functionalization.

Pharmaceutical Scaffolds and Advanced Medicinal Chemistry Intermediates

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. The ability to functionalize the 6-bromo position of this compound through powerful reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings allows for the introduction of diverse molecular fragments. This versatility is paramount in the construction of compound libraries for drug discovery programs. The resulting derivatives can be explored for their potential biological activities without referencing specific drug names or clinical outcomes. The protected ketone at the 1-position can be unmasked at a later synthetic stage to enable further modifications, such as the formation of oximes, hydrazones, or other derivatives, thereby expanding the chemical space for medicinal chemistry exploration. The general class of bromo-substituted heterocyclic and carbocyclic compounds are widely recognized for their role as key intermediates in the synthesis of novel therapeutic candidates.

Agrochemical Intermediates

Similar to its role in medicinal chemistry, the structural features of this compound make it a plausible intermediate in the synthesis of novel agrochemicals. The development of new herbicides, insecticides, and fungicides often relies on the design of molecules with specific three-dimensional shapes and electronic properties to interact with biological targets in pests or plants. The functional handles on this compound provide the means to systematically modify the indane core to optimize for desired agrochemical activity.

Development of Novel Functional Materials

The application of indane derivatives extends beyond the life sciences into the realm of materials science. The rigid bicyclic structure of the indane core can be exploited in the design of novel polymers and organic electronic materials. While specific research on this compound in this area is not widely reported, its potential as a monomer precursor is noteworthy. The bromo-functionality could be utilized in polymerization reactions, such as polycondensation or transition metal-catalyzed polymerizations, to incorporate the indane unit into a polymer backbone. Such polymers could exhibit unique thermal, mechanical, or photophysical properties. Furthermore, the indane scaffold can be a component of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other organic electronic devices. The ability to tune the electronic properties of the molecule through reactions at the bromine position makes it an interesting candidate for further research in this field.

Role in Catalyst Development

The development of new and efficient catalysts is a cornerstone of modern chemistry. Organic molecules can serve as ligands that coordinate to a metal center, influencing its catalytic activity and selectivity. The indane framework of this compound could serve as a scaffold for the synthesis of novel ligands. For instance, the bromine atom could be displaced by a phosphine (B1218219) or other coordinating group. The resulting phosphine-indane ligand could then be complexed with a transition metal to form a catalyst for various organic transformations. The rigid nature of the indane backbone could impart specific stereochemical control in asymmetric catalysis. While this application is largely speculative for this particular compound, the general principle of using functionalized organic molecules as ligand precursors is a well-established strategy in catalyst design.

Derivatization and Targeted Functionalization Strategies for the 6 Bromo 1,1 Propylenedioxo Indane Scaffold

Direct Functionalization of the Indane Core

The indane core of the molecule provides opportunities for direct functionalization through methods like electrophilic substitution and C-H activation. These approaches enable the introduction of new chemical groups to the aromatic ring.

While the compound already contains a bromine atom, other electrophilic substitution reactions can be used to add different functional groups to the aromatic ring. For instance, reactions like nitration or acylation can introduce substituents. The regioselectivity of these reactions is influenced by the existing propylenedioxo and alkyl groups, as well as steric hindrance from the fused ring system.

Modern synthetic techniques, such as C-H activation, allow for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. mdpi.comresearchgate.net Transition-metal-catalyzed C-H activation can create new carbon-carbon or carbon-heteroatom bonds at specific positions on the indane core. mdpi.comresearchgate.net These reactions often use a directing group to control where the new group is added, enabling precise modifications that are difficult to achieve with traditional methods. mdpi.comyoutube.com

Modifications of the Propylenedioxo Moiety